molecular formula C19H19N3O3 B4404667 2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B4404667
M. Wt: 337.4 g/mol
InChI Key: BLSWAMFGHKIQQD-UHFFFAOYSA-N
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Description

2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include isoindoline derivatives and pyridine-based compounds. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction to less oxidized forms using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Applications

The primary applications of this compound are in the field of medicinal chemistry, particularly as a pharmaceutical agent. Below are some specific applications:

Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines, including breast and prostate cancers.

Case Study

A study published in Journal of Medicinal Chemistry reported that analogs of isoindole compounds showed significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria makes it a candidate for developing new antibiotics.

Case Study

In a study conducted by researchers at a leading pharmaceutical institute, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests potential for further development into an antimicrobial agent .

Neurological Applications

There is emerging evidence that compounds similar to this isoindole derivative may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Case Study

A research article highlighted the neuroprotective effects of isoindole derivatives in models of Alzheimer's disease. The compound was shown to reduce amyloid-beta plaque formation and improve cognitive function in animal models .

Data Tables

Application Area Description Reference
AnticancerInhibits tumor growth; induces apoptosis
AntimicrobialEffective against Gram-positive and negative bacteria
NeurologicalPotential neuroprotective effects

Mechanism of Action

The mechanism of action of 2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide: Lacks the pyridinylmethyl group.

    N-(2-pyridinylmethyl)-5-isoindolinecarboxamide: Lacks the isobutyl group.

Uniqueness

2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the presence of both the isobutyl and pyridinylmethyl groups. These groups may confer specific biological activities or chemical properties that are not present in similar compounds.

Biological Activity

The compound 2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide (CAS Number: 709010-98-0) is a member of the isoindole family known for its diverse biological activities. This article focuses on its pharmacological properties, particularly its inhibitory effects on key enzymes and its potential therapeutic applications.

  • Molecular Formula: C19H19N3O3
  • Molar Mass: 337.37 g/mol
  • Structure: The compound features a dioxoisoindole core substituted with a pyridine moiety, contributing to its biological activity.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of various enzymes:

  • Heparanase Inhibition
    • Compounds in this class have been shown to inhibit heparanase, an enzyme involved in tumor metastasis and angiogenesis. For instance, related isoindole derivatives demonstrated IC50 values ranging from 200 to 500 nM against heparanase, indicating strong inhibitory potential .
  • Cyclooxygenase Inhibition
    • The compound has been evaluated for its effects on Cyclooxygenases (COX), particularly COX-1 and COX-2. Selective inhibition of COX-2 over COX-1 is desirable for anti-inflammatory therapies. Studies have shown that certain derivatives possess a COX-2/COX-1 ratio greater than meloxicam, a standard reference . This selectivity is crucial for minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been substantiated through various assays:

  • Reactive Oxygen Species (ROS) Scavenging
    • Compounds similar to this compound demonstrated significant ROS scavenging activity, which is essential in mitigating oxidative stress in inflammatory conditions .

Study on COX Inhibition

In a comparative study involving several isoindole derivatives, compounds were assessed for their ability to inhibit COX enzymes. The results indicated that certain compounds exhibited greater inhibition of COX-2 compared to meloxicam, with selectivity ratios suggesting potential as safer anti-inflammatory agents .

CompoundIC50 (COX-1)IC50 (COX-2)COX-2/COX-1 Ratio
Meloxicam0.5 µM0.03 µM16.67
Compound A0.4 µM0.02 µM20
Compound B0.6 µM0.01 µM60

Pharmacokinetics and Toxicity

Bioinformatics tools have been employed to predict the pharmacokinetic profiles of this compound, indicating favorable absorption rates and good blood-brain barrier permeability. These characteristics suggest potential applications in treating neurological disorders .

Properties

IUPAC Name

2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12(2)11-22-18(24)15-7-6-13(9-16(15)19(22)25)17(23)21-10-14-5-3-4-8-20-14/h3-9,12H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSWAMFGHKIQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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